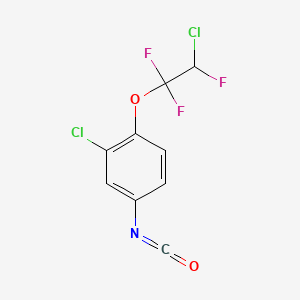
5-Methyl-2-nitro-1,1'-biphenyl
Descripción general
Descripción
5-Methyl-2-nitro-1,1’-biphenyl: is an organic compound that belongs to the class of nitro-substituted biphenyls It consists of two benzene rings connected by a single bond, with a methyl group attached to the fifth position and a nitro group attached to the second position of one of the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitro-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Nitration of 5-Methyl-1,1’-biphenyl: Another approach involves the nitration of 5-Methyl-1,1’-biphenyl using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of 5-Methyl-2-nitro-1,1’-biphenyl typically involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Substitution: The biphenyl structure allows for various electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, at positions ortho and para to the existing substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.
Major Products:
Reduction: 5-Methyl-2-amino-1,1’-biphenyl.
Electrophilic Substitution: Various halogenated, sulfonated, or further nitrated derivatives of 5-Methyl-2-nitro-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-2-nitro-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored the potential of nitro-substituted biphenyls in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, 5-Methyl-2-nitro-1,1’-biphenyl is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the manufacture of electronic materials and polymers .
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-nitro-1,1’-biphenyl largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The biphenyl structure allows for interactions with biological targets, potentially leading to antimicrobial or anti-inflammatory effects .
Comparación Con Compuestos Similares
2-Nitrobiphenyl: Lacks the methyl group at the fifth position, resulting in different reactivity and applications.
5-Methyl-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methyl-4-nitrobiphenyl: Has the nitro group at the fourth position, leading to different chemical and biological properties.
Uniqueness: 5-Methyl-2-nitro-1,1’-biphenyl is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and potential applications. The combination of these substituents allows for a diverse range of chemical transformations and biological activities.
Propiedades
IUPAC Name |
4-methyl-1-nitro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-7-8-13(14(15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRJSZIQGJRQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6327086.png)





